molecular formula C12H11N3OS B2579165 2-(6-Phenylpyridazin-3-yl)sulfanylacetamide CAS No. 626222-63-7

2-(6-Phenylpyridazin-3-yl)sulfanylacetamide

Katalognummer B2579165
CAS-Nummer: 626222-63-7
Molekulargewicht: 245.3
InChI-Schlüssel: MESJHYQKMNZLTE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Synthesis Analysis

While the specific synthesis process for “2-(6-Phenylpyridazin-3-yl)sulfanylacetamide” is not directly available, related compounds such as 2-substituted-4-aryl-6-phenylpyridazin-3 (2H)-ones have been synthesized and evaluated for their anti-inflammatory and analgesic activities . The structures of these synthesized compounds were confirmed based on spectral data and elemental analysis .

Wissenschaftliche Forschungsanwendungen

1. Glutaminase Inhibition and Cancer Therapeutics

2-(6-Phenylpyridazin-3-yl)sulfanylacetamide analogs, such as those described in a study by Shukla et al. (2012), have been investigated for their potential as glutaminase inhibitors. Glutaminase is a key enzyme in cancer metabolism, and its inhibition can attenuate the growth of certain cancer cells, such as lymphoma B cells, both in vitro and in mouse xenograft models (Shukla et al., 2012).

2. Acetylcholinesterase Inhibition

Another area of research involves derivatives of 2-(6-Phenylpyridazin-3-yl)sulfanylacetamide as acetylcholinesterase (AChE) inhibitors. Contreras et al. (2001) investigated a series of these derivatives, finding that certain modifications to the molecule enhanced its inhibitory activity against AChE, a key target in Alzheimer's disease and other neurological disorders (Contreras et al., 2001).

3. Anti-Inflammatory and Analgesic Properties

Sharma and Bansal (2016) synthesized new derivatives of 2-(6-Phenylpyridazin-3-yl)sulfanylacetamide and evaluated them for anti-inflammatory and analgesic activities. They identified compounds with significant selectivity for the COX-2 enzyme, indicating potential for developing safer anti-inflammatory drugs (Sharma & Bansal, 2016).

4. Anticancer Activity

Further research into the anticancer properties of derivatives of 2-(6-Phenylpyridazin-3-yl)sulfanylacetamide has been conducted. Zyabrev et al. (2022) synthesized a series of derivatives and found that some exhibited significant anticancer activity against specific cancer cell lines, suggesting potential for future cancer therapies (Zyabrev et al., 2022).

5. Pharmaceutical Applications

The compound and its derivatives have also been explored for various pharmaceutical applications. Studies like those by Farzaliyev et al. (2020) have delved into the synthesis of sulfur- and nitrogen-containing derivatives, assessing their physiological properties and potential as pharmaceutical compounds (Farzaliyev et al., 2020).

6. Antimicrobial and Hemolytic Agents

Compounds derived from 2-(6-Phenylpyridazin-3-yl)sulfanylacetamide have been synthesized and evaluated for their antimicrobial and hemolytic activities. Rehman et al. (2016) reported on a series of N-substituted derivatives and their efficacy against various microbial species, highlighting the potential of these compounds in antimicrobial applications (Rehman et al., 2016).

7. Antiviral Properties

In the context of viral diseases, the compound's derivatives have been explored for their antiviral properties. For example, a study by Mary et al. (2020) synthesized and characterized a molecule with potential antiviral activity against SARS-CoV-2, the virus responsible for COVID-19 (Mary et al., 2020).

Eigenschaften

IUPAC Name

2-(6-phenylpyridazin-3-yl)sulfanylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N3OS/c13-11(16)8-17-12-7-6-10(14-15-12)9-4-2-1-3-5-9/h1-7H,8H2,(H2,13,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MESJHYQKMNZLTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN=C(C=C2)SCC(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(6-Phenyl-pyridazin-3-ylsulfanyl)-acetamide

Citations

For This Compound
1
Citations
H Asraf, M Bogdanovic, N Gottesman, I Sekler… - Iscience, 2022 - cell.com
Modulation of the neuronal K + /Cl − cotransporter 2 (KCC2) activity, which mediates Cl − export, is critical to neuronal function. Here, we demonstrate that KCC2 interacts with the …
Number of citations: 6 www.cell.com

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.